molecular formula C17H18N2O2S B5807879 4-ethoxy-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide

4-ethoxy-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide

Cat. No. B5807879
M. Wt: 314.4 g/mol
InChI Key: UYQFNIZWMYOWAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-ethoxy-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide is a chemical compound that has been of interest to the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 4-ethoxy-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide is not fully understood. However, studies have suggested that the compound may exert its anti-inflammatory and antitumor effects by inhibiting the activity of certain enzymes and signaling pathways involved in these processes.
Biochemical and Physiological Effects
Studies have demonstrated that this compound may have several biochemical and physiological effects. For example, it has been shown to inhibit the production of pro-inflammatory cytokines, which are molecules that play a key role in the inflammatory response. Additionally, the compound has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death that is important for preventing the growth and spread of tumors.

Advantages and Limitations for Lab Experiments

One advantage of using 4-ethoxy-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide in lab experiments is that it has shown potential as an anti-inflammatory and antitumor agent. Additionally, the compound is relatively easy to synthesize, which makes it a convenient compound to work with in the lab. However, one limitation of using this compound is that its mechanism of action is not fully understood, which makes it difficult to design experiments to investigate its effects.

Future Directions

There are several future directions for research on 4-ethoxy-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide. One direction is to investigate the compound's mechanism of action in more detail, which could provide insights into how it exerts its anti-inflammatory and antitumor effects. Another direction is to explore the potential use of the compound as a therapeutic agent for the treatment of inflammatory diseases and cancer. Additionally, further studies could investigate the safety and toxicity of the compound, which would be important for determining its potential as a drug candidate.

Synthesis Methods

The synthesis of 4-ethoxy-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide involves the reaction of 4-ethoxybenzoic acid with thionyl chloride to form 4-ethoxybenzoyl chloride. The resulting compound is then reacted with 3-methylaniline to form 4-ethoxy-N-{[(3-methylphenyl)amino]carbonyl}benzamide. Finally, the compound is treated with carbon disulfide and potassium hydroxide to obtain this compound.

Scientific Research Applications

The compound has been used in various scientific research studies, including in the field of medicinal chemistry. It has shown potential as an anti-inflammatory agent, with studies demonstrating its ability to inhibit the production of pro-inflammatory cytokines. Additionally, the compound has been shown to possess antitumor activity, with studies demonstrating its ability to induce apoptosis in cancer cells.

properties

IUPAC Name

4-ethoxy-N-[(3-methylphenyl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2S/c1-3-21-15-9-7-13(8-10-15)16(20)19-17(22)18-14-6-4-5-12(2)11-14/h4-11H,3H2,1-2H3,(H2,18,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYQFNIZWMYOWAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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